ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features prominently in medicinal chemistry This compound is characterized by the presence of piperazine and phenylpiperazine moieties, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl piperazine-1-carboxylate with 4-phenylpiperazine in the presence of a coupling agent such as carbodiimide. The reaction conditions often require a solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with anti-tubercular activity, featuring a piperazine moiety.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Biological Activity
Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine ring, a phenyl group, and a glycine moiety. This unique combination contributes to its diverse biological activities.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₃H₁₈N₄O₃ |
Molecular Weight | 270.31 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, which can enhance cognitive functions and potentially alleviate symptoms associated with neurological disorders such as Alzheimer's disease.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Enhances synaptic transmission by increasing acetylcholine availability.
- Serotonin Receptor Modulation : Interacts with serotonin receptors, potentially affecting mood and anxiety levels.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, studies on piperazine derivatives have demonstrated their effectiveness in animal models for anxiety and depression .
Antitumor Activity
Preliminary studies suggest potential antitumor activity linked to the compound's ability to modulate key signaling pathways involved in cancer cell proliferation. The structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer types .
Comparative Studies
A comparison of this compound with other piperazine derivatives reveals distinct advantages:
Study 1: Acetylcholinesterase Inhibition
In a controlled study, this compound was tested for its ability to inhibit acetylcholinesterase. The results indicated a significant reduction in enzyme activity, correlating with enhanced cognitive performance in treated animal models .
Study 2: Antitumor Potential
Another study evaluated the antitumor effects of this compound in vitro against several cancer cell lines. The findings suggested that it induced apoptosis in cancer cells through the modulation of apoptotic pathways, indicating its potential as an anticancer agent .
Properties
Molecular Formula |
C20H29N5O4 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29N5O4/c1-2-29-20(28)25-14-10-23(11-15-25)18(26)16-21-19(27)24-12-8-22(9-13-24)17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3,(H,21,27) |
InChI Key |
GOONPDWCMJTXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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